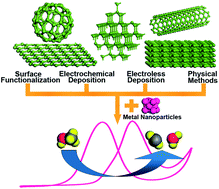Recent progress on carbon-based support materials for electrocatalysts of direct methanol fuel cells†
Journal of Materials Chemistry A Pub Date: 2014-01-06 DOI: 10.1039/C3TA14754A
Abstract
With the continuously increasing demand of energy along with depletion of conventional fossil fuel reserves and the rapidly escalating environmental problems, direct methanol fuel cells (DMFCs) as alternative green and sustainable power sources have aroused tremendous research interest in academic and engineering circles. In order to achieve high power density as well as low production cost of DMFCs, the well-designed and fabricated anode catalysts with controllable composition, architecture and morphology have been regarded as a key point for realizing high-performance. In this aspect, carbon materials, as building blocks, offer a great potential to play a key role in constructing advanced hybrid catalysts due to their exceptional physicochemical properties, such as high specific surface area, superior electronic conductivity, excellent stability and so on. This review summarizes the recent significant progress in the design and fabrication of novel carbon-based anode catalysts via various strategies and their applications in methanol oxidation reaction. Finally, perspectives on the challenges and research trends in this emerging area are also discussed.


Recommended Literature
- [1] La2 –xSrxCuO4 –δ: structural, magnetic and transport measurements on antiferromagnets, insulators and superconductors
- [2] Front cover
- [3] Synthesis of soluble cellulose tosylates in an eco-friendly medium†
- [4] Irregular solution thermodynamics of wood pulp in the superbase ionic liquid [m-TBDH][AcO]†
- [5] Synthesis of α-d-Glcp-(1→3)-α-d-Galf-(1→2)-α-l-Rhap constituent of the CPS of Streptococcus pneumoniae 22F. Effect of 3-O-substitution in 1,2-cis α-d-galactofuranosylation†
- [6] Combining prior knowledge with input selection algorithms for quantitative analysis using neural networks in laser induced breakdown spectroscopy†
- [7] Effects of size on the photocatalytic properties of high-index faceted pseudocubic and rhombohedral α-Fe2O3 nanocrystals†
- [8] Hierarchical dual-nanonet of polymer nanofibers and supramolecular nanofibrils for air filtration with a high filtration efficiency, low air resistance and high moisture permeation†
- [9] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†
- [10] A micromachined interface for airborne sample-to-liquid transfer and its application in a biosensor system†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 16881-33-7
-
CAS no.: 16284-60-9









